Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Description
The compound Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone features a benzothiazole core linked via a methanone group to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety. This structure combines aromatic heterocyclic (benzothiazole), sulfonyl, and azetidine functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRRSCPNRFRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is the adenosine A2A receptor . This receptor plays a crucial role in the regulation of dopamine and glutamate release in the brain, making it a potential target for the treatment of Parkinson’s disease.
Mode of Action
The compound interacts with the adenosine A2A receptor, exhibiting very good binding interactions. This interaction can lead to changes in the receptor’s activity, potentially influencing the release of dopamine and glutamate.
Biochemical Pathways
The compound’s action on the adenosine A2A receptor can affect the nigrostriatal dopaminergic system, which is involved in the breakdown of catecholamines (dopamine, norepinephrine, and epinephrine). This process produces free radicals as by-products, which are neutralized by endogenous antioxidants such as glutathione (GSH) and antioxidant enzymes. Disturbances in these processes can increase the number of free radicals, causing a state of oxidative stress.
Pharmacokinetics
It is known that none of the synthesized compounds violated lipinski’s rule, suggesting that they have suitable drug-like properties for the treatment of parkinson’s disease. Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
The compound has been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity. It also appears to have neuroprotective properties, as indicated by biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate.
Biological Activity
Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound characterized by a benzo[d]thiazole moiety linked to an azetidine ring through a furan-2-ylmethyl sulfonyl group. This structural diversity contributes to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound features several key structural elements:
- Benzo[d]thiazole : A heterocyclic aromatic compound known for its biological activity.
- Furan : A five-membered aromatic ring that enhances reactivity.
- Azetidine : A four-membered cyclic amine that may influence pharmacokinetics.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. These compounds have shown efficacy against various bacterial strains, with mechanisms that may include disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. The mechanisms of action typically involve:
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by modulating apoptotic pathways, such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing proliferation and promoting apoptosis .
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting transcription and replication processes, which is crucial for cancer cell survival .
Case Studies
- Antitumor Activity Assessment :
- Antimicrobial Testing :
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-(benzenesulfonamido)azetidin-1-yloxy)benzo[d]thiazole | Contains a sulfonamide group | Distinct pharmacological profile |
| (3-(4-Methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone | Pyrrolidine ring instead of azetidine | Potentially different biological activity due to ring structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in gene expression associated with growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
Piperidine/Piperazine Derivatives
- Compound 4f: (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Key Differences: Replaces azetidine with ethylpiperazine. Properties: Lower yield (48.1%) compared to azetidine analogs, suggesting synthetic challenges. The ethylpiperazine enhances solubility but may reduce blood-brain barrier penetration due to increased polarity .
- Compound 3d: Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone Properties: Higher yield (52.4%) and lower melting point (90.1–90.6°C), indicating improved crystallinity compared to azetidine derivatives .
Aryl-Substituted Analogs
- Compound 3ag: Benzo[d]thiazol-2-yl(4-fluorophenyl)methanone Key Differences: Replaces azetidine with 4-fluorophenyl. Properties: Higher yield (85%) and melting point (100–102°C).
- Compound 1v: Benzo[d]thiazol-2-yl(phenyl)methanone Properties: Synthesized via DMAP/Et3N-mediated coupling; lower polarity compared to sulfonyl-containing analogs, affecting solubility .
Sulfonyl-Containing Analogs
- Compound from : (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone Key Differences: Replaces benzothiazole with trifluoromethylphenyl. Molecular weight (373.3 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Physicochemical Properties
*Estimated based on molecular formula C₁₇H₁₄N₂O₄S₂.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
